![molecular formula C28H36O11 B235033 Picras-3-en-21-oic acid, 15-((3,4-dimethyl-1-oxo-2-pentenyl)oxy)-13,20-epoxy-1,11,12-trihydroxy-2,16-dioxo-, methyl ester, (1beta,11beta,12alpha,15beta(E))- CAS No. 152645-84-6](/img/structure/B235033.png)
Picras-3-en-21-oic acid, 15-((3,4-dimethyl-1-oxo-2-pentenyl)oxy)-13,20-epoxy-1,11,12-trihydroxy-2,16-dioxo-, methyl ester, (1beta,11beta,12alpha,15beta(E))-
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Overview
Description
Picras-3-en-21-oic acid, 15-((3,4-dimethyl-1-oxo-2-pentenyl)oxy)-13,20-epoxy-1,11,12-trihydroxy-2,16-dioxo-, methyl ester, (1beta,11beta,12alpha,15beta(E))- is a natural product found in Brucea antidysenterica with data available.
Scientific Research Applications
Isolation and Structural Analysis
- A New Quassinoid Isolated from Picrolemma pseudocoffea : A study by Zukerman-Schpector, Castellano, and Fho (1994) identified and analyzed a quassinoid with a structure similar to the specified compound from Picrolemma pseudocoffea (Zukerman-Schpector et al., 1994).
Microbiological Transformations
- Transformation by Gibberella fujikuroi : A 2004 study by Fraga, Guillermo, and Hernández explored the microbiological transformation of similar compounds by the fungus Gibberella fujikuroi, revealing various derivative compounds (Fraga et al., 2004).
Biological Activity and Applications
- Cytotoxic Activity : Nurlina and Widiyantoro (2015) investigated a compound closely related to the specified one for its cytotoxic properties against the HeLa cell line, demonstrating its potential in cancer research (Nurlina & Widiyantoro, 2015).
- Diterpenes from Moroccan Juniperus : A study by Barrero et al. (2004) focused on diterpenic acids isolated from Juniperus species, including structures similar to the specified compound, and evaluated their cytotoxicity (Barrero et al., 2004).
properties
CAS RN |
152645-84-6 |
---|---|
Molecular Formula |
C28H36O11 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
methyl (2R,3R,6R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C28H36O11/c1-11(2)12(3)8-17(30)39-19-21-27(25(35)36-6)10-37-28(21)16(38-24(19)34)9-14-13(4)7-15(29)22(32)26(14,5)20(28)18(31)23(27)33/h7-8,11,14,16,18-23,31-33H,9-10H2,1-6H3/b12-8+/t14-,16+,18+,19+,20+,21-,22+,23-,26-,27-,28?/m0/s1 |
InChI Key |
LUENSCCBMNFJDY-WBYYUWGTSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3C45[C@@H]2[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(CO5)C(=O)OC)O)O)C)O |
SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(CO5)C(=O)OC)O)O)C)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(CO5)C(=O)OC)O)O)C)O |
synonyms |
bruceanol D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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